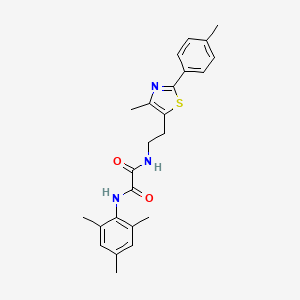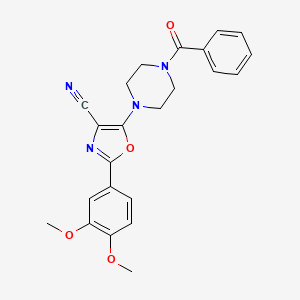![molecular formula C12H14ClNO4S B2938225 2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide CAS No. 142577-03-5](/img/structure/B2938225.png)
2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond . Isothiazones are produced by oxidation of enamine-thiones .
Synthesis Analysis
Isothiazones are synthesized by the oxidation of enamine-thiones . There are also other methods of synthesis, such as the palladium-catalyzed direct arylation of C(sp2)–H bonds , and the trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides .Molecular Structure Analysis
The molecular structure of isothiazole consists of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of isothiazole include a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C . The specific properties of “2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide” are not available in the sources I found.Scientific Research Applications
Liver X Receptor Modulation
Compounds similar to the one have been studied for their ability to modulate liver X receptors (LXRs). LXRs play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. Modulating these receptors can have therapeutic implications for cardiovascular diseases such as atherosclerosis and inflammation .
Synthesis of Benzisothiazol-3(2H)-ones
There has been research on efficient methods to synthesize benzisothiazol-3(2H)-ones, which are structurally related to the compound you’re interested in. These methods involve copper-catalyzed reactions starting from easily available 2-halobenzamides and carbon disulfide .
Photoisomerization Studies
Isothiazol-3(2H)-ones have been studied for their photoisomerization properties, which is a process where light energy causes molecules to change shape. This research could have implications for developing new materials or chemical processes that are light-responsive .
DERIVATIVES OF ISOTHIAZOL-3 (2H)-THIONE 1,1-DIOXIDES AS LIVER X RECEPTOR MODULATORS An efficient approach to construct benzisothiazol-3 (2H)-ones via copper-catalyzed reaction Photoisomerization of 2-substituted-isothiazol-3(2H)-ones
Mechanism of Action
Future Directions
Isothiazole compounds are incorporated into larger compounds with biological activity, such as the pharmaceutical drugs ziprasidone and perospirone . They are also used in various industries, including steel smelting, oilfield water injection, oil refineries, thermal power plants, large fertilizer plants, paper mills, textiles, water-based coatings, and industrial cleaning . The future directions of isothiazole research and applications will likely continue to expand into new areas.
properties
IUPAC Name |
2-(chloromethyl)-6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-7(2)9-4-8(18-3)5-10-11(9)12(15)14(6-13)19(10,16)17/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVWIJNTOZKJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)
![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)
![2-adamantanyl-2-[(4-fluorophenyl)carbonylamino]-N-(2-methoxyethyl)acetamide](/img/structure/B2938146.png)
![N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2938147.png)

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938151.png)
![N-(4-bromo-2-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2938152.png)


![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)



